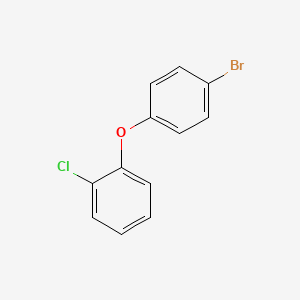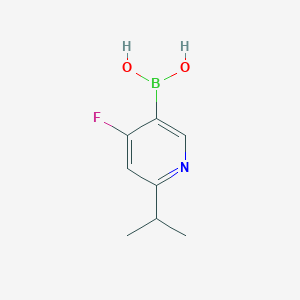
2-Pyrrolidinone, 1,3-dibenzoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1,3-dibenzoyl- is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their versatile biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1,3-dibenzoyl- typically involves the reaction of pyrrolidinone with benzoyl chloride under specific conditions. One common method includes the use of an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for pyrrolidinone derivatives often involve multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, the ultrasound-promoted one-pot synthesis of substituted pyrrolidinones using citric acid as a green additive in an ethanolic solution is a notable method. This approach is environmentally friendly and offers a clean reaction profile with easy work-up procedures .
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include strong acids or bases, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-alkylated derivatives and various amine compounds .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to inhibit certain enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors contributes to its antidepressant properties .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 1,3-dibenzoyl- can be compared with other pyrrolidinone derivatives such as:
2-Pyrrolidinone: A simpler derivative with similar biological activities but less specificity in its applications.
N-Methylpyrrolidinone: Known for its use as a solvent and in the production of pharmaceuticals.
Pyrrolidinone-5-carboxylic acid: Exhibits different biological activities and is used in various medicinal applications
The uniqueness of 2-Pyrrolidinone, 1,3-dibenzoyl- lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .
Propiedades
Número CAS |
102222-08-2 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
1,3-dibenzoylpyrrolidin-2-one |
InChI |
InChI=1S/C18H15NO3/c20-16(13-7-3-1-4-8-13)15-11-12-19(18(15)22)17(21)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
FHOOFUWCTRSCPD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


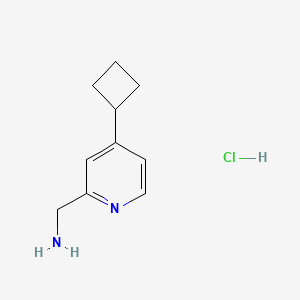
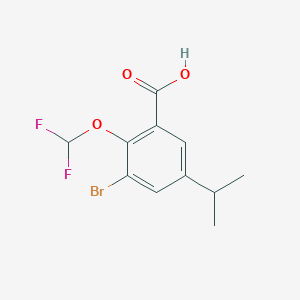
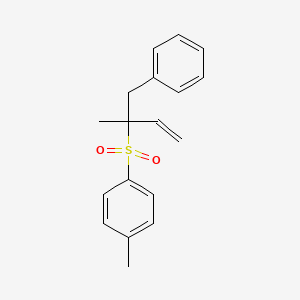
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
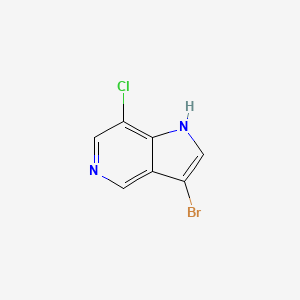
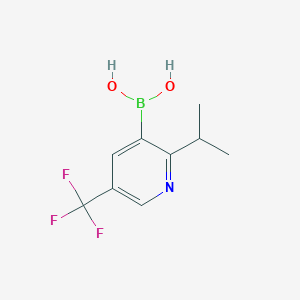
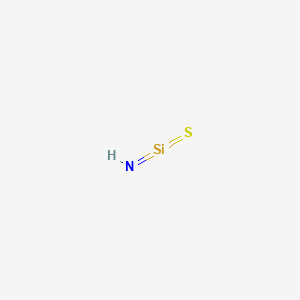
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
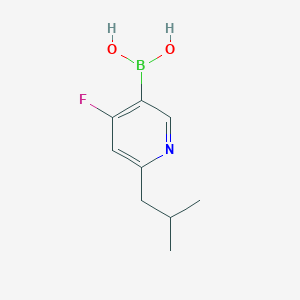
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
